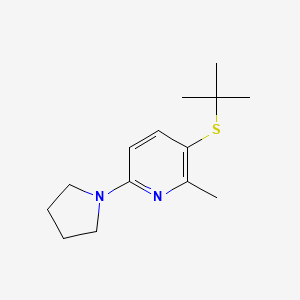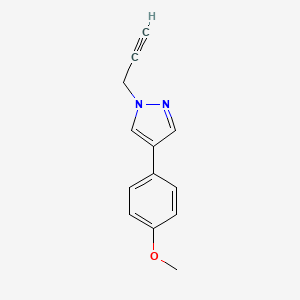
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone is an organic compound with a complex structure that includes a phenoxy group, a morpholino group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone typically involves multi-step organic reactions. One common method involves the reaction of 2-(6-methylphenoxy)ethanol with morpholine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Hydroxymethyl)phenoxy)-1-morpholinoethanone
- 2-(6-Methylphenoxy)-1-morpholinoethanone
- 2-(2-(Hydroxymethyl)-6-methylphenoxy)ethanol
Uniqueness
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone is unique due to the presence of both the hydroxymethyl and morpholino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-6-methylphenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C14H19NO4/c1-11-3-2-4-12(9-16)14(11)19-10-13(17)15-5-7-18-8-6-15/h2-4,16H,5-10H2,1H3 |
InChI Key |
HGGPAXSSBUNOFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)OCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






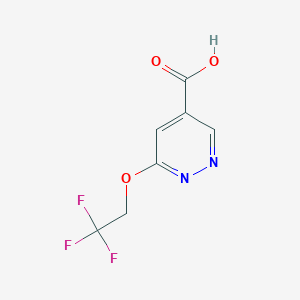

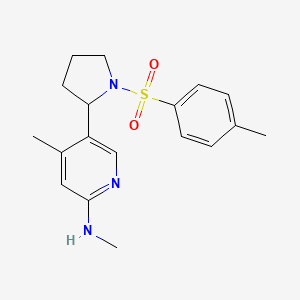
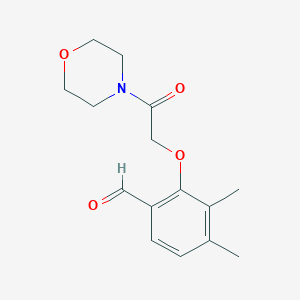
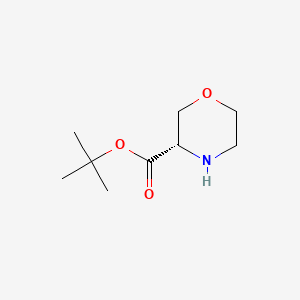
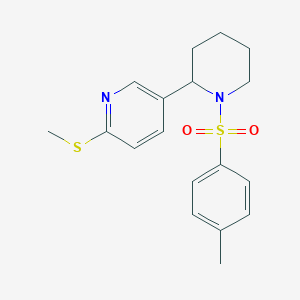
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
